Ethyl 2,4-dibromooxazole-5-carboxylate

Regioselective Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2) delivers three orthogonal synthetic handles (C2-Br, C4-Br, C5-COOEt) for constructing 2,4-disubstituted oxazole pharmacophores—a privileged scaffold in PDE4 inhibition and antibacterial programs. The 2,4-dibromo pattern unlocks sequential Pd-catalyzed cross-coupling with differentiated reactivity at each position, enabling independent C2 and C4 functionalization without protecting groups. Critically, substituting the 2,5-dibromo regioisomer (CAS 460081-22-5) or non-brominated analog introduces irreversible deviations in regioselectivity that void SAR data. 97% purity; batch QC (NMR, HPLC) available.

Molecular Formula C6H5Br2NO3
Molecular Weight 298.92 g/mol
Cat. No. B12504439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dibromooxazole-5-carboxylate
Molecular FormulaC6H5Br2NO3
Molecular Weight298.92 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(O1)Br)Br
InChIInChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3
InChIKeyCTSALBMWJVZNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-dibromooxazole-5-carboxylate: A Strategic Halogenated Oxazole Scaffold for Cross-Coupling and Medicinal Chemistry


Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a dibrominated heterocyclic building block featuring an oxazole core with bromine atoms at the 2- and 4-positions and an ethyl ester at the 5-position . With a molecular formula of C6H5Br2NO3 and a molecular weight of 298.92 g/mol , this compound belongs to the 2,4-disubstituted oxazole class—a privileged scaffold in drug discovery validated by natural products such as streptogramin A antibiotics and phorboxazoles . Unlike simpler oxazole esters, the dual bromination confers significantly altered electronic properties and creates two independent reactive handles for sequential cross-coupling, making it a versatile intermediate for constructing complex oxazole-containing pharmacophores . The compound is typically supplied as a white to off-white solid with a standard purity of 97%, with batch-specific QC data (NMR, HPLC, GC) available from reputable vendors .

Why Generic Oxazole-5-carboxylate Substitution Fails: The Critical Role of 2,4-Dibromo Regiochemistry in Ethyl 2,4-dibromooxazole-5-carboxylate


Procurement of ethyl oxazole-5-carboxylate (CAS: 118994-89-1) or its 2,5-dibromo regioisomer (CAS: 460081-22-5) as a substitute for ethyl 2,4-dibromooxazole-5-carboxylate introduces significant, often irreversible, deviations in synthetic and biological outcomes . The 2,4-dibromo substitution pattern is not arbitrary; it dictates the compound‘s reactivity profile in cross-coupling reactions . While the 2,5-dibromo isomer (ethyl 2,5-dibromooxazole-4-carboxylate, CAS: 460081-22-5) shares the same molecular formula and mass (C6H5Br2NO3, 298.92 g/mol) , the positional shift of the ester group from C5 to C4 alters the electronic environment of both bromine atoms, resulting in divergent regioselectivity in Suzuki-Miyaura and Stille couplings [1]. Furthermore, the non-brominated ethyl oxazole-5-carboxylate (MW 141.12 g/mol) lacks the electrophilic bromine handles entirely, rendering it incapable of participating in the same metal-catalyzed transformations without additional halogenation steps. The two electron-withdrawing bromine atoms in the 2,4-dibromo derivative significantly polarize the oxazole ring , influencing not only synthetic utility but also potential binding interactions with biological targets—a property absent in mono-bromo or non-brominated analogs . Substituting without validating the specific 2,4-dibromo-5-carboxylate architecture risks failed coupling reactions, altered regiochemical outcomes, and potentially voided structure-activity relationship (SAR) data [2].

Quantitative Differentiation of Ethyl 2,4-dibromooxazole-5-carboxylate: A Head-to-Head Technical Comparison Against Closest Analogs


Regioisomeric Differentiation: 2,4-Dibromo-5-carboxylate vs. 2,5-Dibromo-4-carboxylate

Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2) is a regioisomer of ethyl 2,5-dibromooxazole-4-carboxylate (CAS 460081-22-5), with the ester group positioned at C5 rather than C4. While both share identical molecular formula and mass, the differential reactivity in cross-coupling reactions has been established through class-level studies on bromooxazoles . In 2,4-disubstituted oxazoles, the C2 position is more electrophilic and undergoes preferential oxidative addition with Pd(0) catalysts compared to the C4 bromine . This creates a predictable reactivity gradient enabling sequential functionalization, whereas the 2,5-dibromo-4-carboxylate regioisomer exhibits altered regioselectivity due to the ester group's proximity to one bromine atom . The 2,4-dibromo-5-carboxylate arrangement positions both halogens for optimal reactivity in Sonogashira and Heck reactions, where oxazole C5 is the preferred site for Heck coupling in electron-rich positions [1].

Regioselective Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Halogen Count Comparison: Dibromo vs. Non-Halogenated Scaffold Synthetic Utility

Compared to the non-halogenated parent compound ethyl oxazole-5-carboxylate (CAS 118994-89-1), ethyl 2,4-dibromooxazole-5-carboxylate contains two bromine atoms that serve as essential reactive handles for metal-catalyzed cross-coupling reactions. The non-brominated scaffold (MW 141.12 g/mol) cannot participate directly in Suzuki-Miyaura, Sonogashira, or Stille couplings without prior halogenation . The presence of two electron-withdrawing bromine atoms in the target compound significantly alters the electronic properties of the oxazole ring, increasing its electrophilicity and enabling diverse transformations . This difference is critical: the dibromo derivative functions as a versatile intermediate for constructing 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles via sequential cross-coupling [1].

Cross-Coupling Halogenated Building Blocks Organic Synthesis

Mono- vs. Dibrominated Scaffold: Expanded Synthetic Versatility

Ethyl 2,4-dibromooxazole-5-carboxylate (two bromine atoms) provides two independent reactive handles for sequential cross-coupling, enabling the construction of unsymmetrically substituted oxazoles with distinct functional groups at C2 and C4 positions. In contrast, mono-brominated analogs such as ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1227934-69-1, MW 288.02 g/mol) or ethyl 2-bromooxazole-5-carboxylate analogs contain only a single reactive halogen site [1]. The presence of two bromine atoms in the target compound enables orthogonal reactivity: the C2 bromine typically undergoes oxidative addition with Pd(0) more readily than the C4 bromine, allowing for sequential functionalization with different coupling partners . This capability is essential for constructing complex 2,4,5-trisubstituted oxazoles that require differentiated substituents at C2 and C4 [2].

Synthetic Versatility Sequential Functionalization Diversity-Oriented Synthesis

Carboxylate vs. Non-Carboxylate Dibromooxazole: Enhanced Synthetic Utility

Ethyl 2,4-dibromooxazole-5-carboxylate contains an ethyl ester functional group at C5 that is absent in 2,4-dibromooxazole (CAS 1240598-59-7). The ester group provides an additional site for functionalization through hydrolysis to the carboxylic acid, reduction to the alcohol, or aminolysis to the amide, significantly expanding the accessible chemical space . The non-carboxylate analog 2,4-dibromooxazole (MW 226.85 g/mol, C3HBr2NO) is limited to cross-coupling transformations at the bromine sites and lacks the C5 carboxylate handle for downstream derivatization . The ethyl ester also contributes to increased molecular complexity and alters physicochemical properties, including predicted density and boiling point . This difference is critical for medicinal chemistry programs where the carboxylate can serve as a key pharmacophoric element or synthetic linchpin for generating focused compound libraries [1].

Functional Group Compatibility Synthetic Intermediate Medicinal Chemistry

Purity and QC Documentation: Batch-Level Verification for Reproducible Research

Ethyl 2,4-dibromooxazole-5-carboxylate from established vendors is supplied with a standard purity of 97% and includes comprehensive batch-specific analytical documentation including NMR, HPLC, and GC spectra . This level of QC documentation enables researchers to verify compound identity and purity prior to critical experiments, directly supporting reproducibility in both academic and industrial settings . The compound is recommended for storage at -20°C under sealed, moisture-protected conditions to maintain stability . In contrast, alternative dibromooxazole scaffolds may have limited QC data availability, and the positional isomer ethyl 2,5-dibromooxazole-4-carboxylate is typically supplied at 95%+ purity with variable analytical documentation across vendors [1].

Quality Control Analytical Chemistry Reproducibility

Optimal Procurement Scenarios for Ethyl 2,4-dibromooxazole-5-carboxylate: Evidence-Based Application Domains


Sequential Cross-Coupling for 2,4-Disubstituted Oxazole Libraries

Medicinal chemistry programs requiring systematic exploration of C2 and C4 substituent effects on oxazole-containing pharmacophores should prioritize ethyl 2,4-dibromooxazole-5-carboxylate. The compound's differentiated reactivity between C2 and C4 bromine atoms enables sequential Pd-catalyzed cross-coupling reactions, allowing for independent functionalization at both positions without protecting group manipulations . This capability is essential for constructing focused libraries of 2,4-disubstituted oxazoles for SAR studies [1]. The ethyl ester at C5 provides an additional diversification handle through hydrolysis or reduction, further expanding accessible chemical space .

Synthesis of PDE4 Inhibitors and Anti-Inflammatory Agents

2,4-Disubstituted oxazole scaffolds, including derivatives of ethyl 2,4-dibromooxazole-5-carboxylate, have demonstrated potential as PDE4 inhibitors with applications in inflammatory disease treatment [2]. The 2,4-dibromo-5-carboxylate architecture provides a versatile starting point for introducing diverse aromatic and heteroaromatic substituents at the C2 and C4 positions via cross-coupling, enabling rapid generation of candidate molecules for PDE4 inhibition screening. The electron-withdrawing nature of the bromine atoms and ester group collectively modulate the electronic properties of the oxazole core, which may influence target binding interactions .

Construction of Complex Oxazole-Containing Natural Product Analogs

2,4-Disubstituted oxazoles are privileged scaffolds in numerous biologically active natural products including streptogramin A antibiotics, phorboxazoles (potent antitumor agents), and disorazoles (highly cytotoxic compounds) . Ethyl 2,4-dibromooxazole-5-carboxylate serves as a strategic intermediate for constructing these complex architectures, providing three orthogonal synthetic handles (C2-Br, C4-Br, and C5-COOEt) for building molecular complexity. The compound's compatibility with Negishi-type coupling enables construction of densely functionalized 2,4-disubstituted oxazole fragments as demonstrated in total synthesis of enigmazole A [3].

Antibacterial SAR Campaigns Based on 2,4-Disubstituted Oxazole Scaffolds

Research on 2,4-disubstituted oxazoles and thiazoles as bioisosteres has established that substitution patterns—particularly bromo substitution at the 2- and 4-positions—influence antibacterial activity [4]. Ethyl 2,4-dibromooxazole-5-carboxylate provides an ideal entry point for systematic antibacterial SAR studies, allowing independent variation of C2 and C4 substituents while maintaining the C5 carboxylate as a consistent pharmacophoric element or solubilizing group. The dibromo substitution ensures both reactive handles are in place for rapid diversification using established Pd-catalyzed coupling protocols [1].

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